- Reductive acetylation of carbonyl compounds to acetates with pyridine zinc borohydrideBulletin of the Korean Chemical Society, 2008, 29(1), 76-80,
Cas no 92618-89-8 (Bicyclo[2.2.1]heptan-2-ol,1,7,7-trimethyl-, 2-acetate)
![Bicyclo[2.2.1]heptan-2-ol,1,7,7-trimethyl-, 2-acetate structure](https://it.kuujia.com/scimg/cas/92618-89-8x500.png)
92618-89-8 structure
Nome del prodotto:Bicyclo[2.2.1]heptan-2-ol,1,7,7-trimethyl-, 2-acetate
Bicyclo[2.2.1]heptan-2-ol,1,7,7-trimethyl-, 2-acetate Proprietà chimiche e fisiche
Nomi e identificatori
-
- Bicyclo[2.2.1]heptan-2-ol,1,7,7-trimethyl-, 2-acetate
- D,L-ISOBORNYL ACETATE
- Bicyclo[2.2.1]heptan-2-ol, 1,7,7-trimethyl-, acetate (9CI)
- (1R,4S)-1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl acetate
- (4,7,7-Trimethyl-3-bicyclo[2.2.1]heptanyl) acetate
- 1,7,7-Trimethylbicyclo[2,2,1]heptan-2-ol acetate
- 1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl acetate
- 1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl acetate
- Acetic acid 1,7,7-trimethylbicyclo[2.2.1]hept-2-yl ester
- NSC 163480
- [(1R,2S,4R)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] acetate
- exo-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl acetate
- (+)-Acetic acid bornyl ester
- NSC-759844
- DB-066148
- endo-(1S)-1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl acetate
- BBL033932
- bicyclo[2.2.1]heptan-2-ol, 1,7,7-trimethyl-, acetate
- 5655-61-8
- Bicyclo[2.2.1]heptan-2-ol,1,7,7-trimethyl-,2-acetate,(1S,2R,4S)-
- 2-Camphanol acetate
- Acetic acid, 1,7,7-trimethyl-bicyclo[2.2.1]hept-2-yl ester
- STK079562
- CS-0313797
- NSC-163480
- 92618-89-8
- CHEMBL1439452
- NCI60_020169
- NSC163480
- MFCD00867808
- DTXSID80859098
- DB-072157
- SCHEMBL117760
- 1,7-Trimethylbicyclo[2.2.1]heptan-2-ol acetate
- 1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl acetate #
- NS00009276
- Bicyclo[2.2.1]heptan-2-ol,7,7-trimethyl-, acetate, endo-
- AKOS005392232
- NCGC00159354-03
- NCGC00159354-06
- NSC759844
- NSC407158
- BRD-A41385909-001-01-3
- BORNYL ACETATE
- Isobornyl acetate
- VS-12345
- NCGC00159354-02
- Borneol, acetate
- 125-12-2
- endo-bornyl acetate
- AB01563199_01
- NSC-407158
- HMS3264P09
- SR-01000944256-1
- Bornyl acetic ether
- endo-2-Camphanyl ethanoate
- CCG-213841
- L-(-)-Bornyl acetate
- Pharmakon1600-01502510
- endo-(1R)-1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl acetate
- (1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl) acetate
- SR-01000944256
-
- MDL: MFCD00077195
- Inchi: 1S/C12H20O2/c1-8(13)14-10-7-9-5-6-12(10,4)11(9,2)3/h9-10H,5-7H2,1-4H3
- Chiave InChI: KGEKLUUHTZCSIP-UHFFFAOYSA-N
- Sorrisi: O=C(C)OC1C2(C(C(CC2)C1)(C)C)C
Proprietà calcolate
- Massa esatta: 196.146329876g/mol
- Massa monoisotopica: 196.146329876g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 14
- Conta legami ruotabili: 2
- Complessità: 270
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 3
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 26.3Ų
- XLogP3: 3.3
Proprietà sperimentali
- LogP: log Kow = 4.30
Bicyclo[2.2.1]heptan-2-ol,1,7,7-trimethyl-, 2-acetate Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1384467-1kg |
1,7,7-Trimethylbicyclo[2.2.1]Heptan-2-yl acetate |
92618-89-8 | 98% | 1kg |
¥756.00 | 2024-04-25 | |
1PlusChem | 1P01FP1V-100g |
Bicyclo[2.2.1]heptan-2-ol, 1,7,7-trimethyl-, acetate |
92618-89-8 | 93% +(GC) | 100g |
$8.00 | 2024-04-20 | |
1PlusChem | 1P01FP1V-500g |
Bicyclo[2.2.1]heptan-2-ol, 1,7,7-trimethyl-, acetate |
92618-89-8 | 93% +(GC) | 500g |
$19.00 | 2024-04-20 | |
A2B Chem LLC | AY11123-500g |
Bicyclo[2.2.1]heptan-2-ol, 1,7,7-trimethyl-, acetate |
92618-89-8 | 93% +(GC) | 500g |
$17.00 | 2024-07-18 | |
A2B Chem LLC | AY11123-25g |
Bicyclo[2.2.1]heptan-2-ol, 1,7,7-trimethyl-, acetate |
92618-89-8 | 93% +(GC) | 25g |
$4.00 | 2024-05-20 | |
1PlusChem | 1P01FP1V-25g |
Bicyclo[2.2.1]heptan-2-ol, 1,7,7-trimethyl-, acetate |
92618-89-8 | 93% +(GC) | 25g |
$4.00 | 2024-04-20 | |
A2B Chem LLC | AY11123-100g |
Bicyclo[2.2.1]heptan-2-ol, 1,7,7-trimethyl-, acetate |
92618-89-8 | 93% +(GC) | 100g |
$7.00 | 2024-07-18 |
Bicyclo[2.2.1]heptan-2-ol,1,7,7-trimethyl-, 2-acetate Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 Reagents: (SP-5-12)-(Pyridine)bis[tetrahydroborato(1-)-κH,κH′]zinc Solvents: Tetrahydrofuran , Ethyl acetate ; 2 h, reflux
Riferimento
Metodo di produzione 2
Condizioni di reazione
1.1 Reagents: Sulfuric acid
Riferimento
- CampheneBerichte der Deutschen Chemischen Gesellschaft, 1904, 37, 1032-1037,
Metodo di produzione 3
Condizioni di reazione
1.1 Catalysts: Methanesulfonic acid, 1,1,1-trifluoro-, samarium(3+) salt (3:1) ; 15 min, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water
1.2 Reagents: Sodium bicarbonate Solvents: Water
Riferimento
- Samarium trifluoromethanesulfonate: an efficient moisture tolerant acylation catalyst under solvent-free conditionJournal of Carbohydrate Chemistry, 2008, 27(1), 1-9,
Metodo di produzione 4
Condizioni di reazione
1.1 Catalysts: 4,6-Bis(sulfoamino)-1,3,5-triazin-2-yl sulfamate Solvents: Dichloromethane ; 3 - 145 min, rt
Riferimento
- Efficient Acetylation of Alcohols, Phenols, and Amines Catalyzed by Melamine Trisulfonic Acid (MTSA)Synthetic Communications, 2010, 40(7), 1022-1028,
Metodo di produzione 5
Condizioni di reazione
1.1 Solvents: Chloroform
Riferimento
- 1-Acyl-3-substituted imidazolium salts as highly reactive acylating agentsChemical & Pharmaceutical Bulletin, 1982, 30(11), 4242-4,
Metodo di produzione 6
Condizioni di reazione
1.1 Reagents: Sulfuric acid
Riferimento
- CampheneJustus Liebigs Annalen der Chemie, 1905, 340, 17-63,
Metodo di produzione 7
Metodo di produzione 8
Condizioni di reazione
1.1 165 - 170 °C; 126 - 127 °C; 1 h, 126 - 127 °C
Riferimento
- Method for producing camphorquinone from byproduct generated during camphor synthesis process as raw material, China, , ,
Metodo di produzione 9
Condizioni di reazione
1.1 Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ; rt; overnight, rt
Riferimento
- Carboxyl esterase enantioselective hydrolysis of monoterpenols, World Intellectual Property Organization, , ,
Metodo di produzione 10
Condizioni di reazione
1.1 9.9 s, 5 MPa, 225 °C
Riferimento
- Environmental benign application to organic syntheses using high-pressure, high-temperature water microfluidic systemHokkaidoritsu Kogyo Shikenjo Hokoku, 2009, 308, 23-31,
Metodo di produzione 11
Condizioni di reazione
Riferimento
- Study on camphene esterification catalyzed by natural zeolite. (I). Reaction conditionsLinchan Huaxue Yu Gongye, 1990, 10(4), 241-7,
Metodo di produzione 12
Condizioni di reazione
Riferimento
- Effect of organic base on one-step acylation of campheneHuaxue Shiji, 2003, 25(1), 33-34,
Metodo di produzione 13
Condizioni di reazione
1.1 35 min, 80 °C
Riferimento
- Rice husk ash. A new, cheap, efficient, and reusable reagent for the protection of alcohols, phenols, amines, and thiolsPhosphorus, 2014, 189(5), 577-586,
Metodo di produzione 14
Condizioni di reazione
1.1 1.5 h, 80 °C
Riferimento
- Rice husk: Introduction of a green, cheap and reusable catalyst for the protection of alcohols, phenols, amines and thiolsComptes Rendus Chimie, 2014, 17(2), 164-170,
Metodo di produzione 15
Condizioni di reazione
Riferimento
- A facile conversion of halides, alcohols and olefins to esters using iron(III) perchlorateSynthetic Communications, 1992, 22(7), 1087-94,
Metodo di produzione 16
Condizioni di reazione
1.1 Catalysts: (SP-4-1)-Bis[[2,3-butanedione 2,3-di(oximato-κN)](1-)]copper Solvents: Ethyl acetate ; 10 min, reflux
1.2 Reagents: Sodium borohydride ; 3.25 h, reflux
1.2 Reagents: Sodium borohydride ; 3.25 h, reflux
Riferimento
- Reductive acetylation of carbonyl compounds to acetates with NaBH4/Cu(dmg)2 systemOrganic Chemistry: An Indian Journal, 2013, 9(6), 244-248,
Metodo di produzione 17
Condizioni di reazione
1.1 Catalysts: (±)-Camphorsulfonic acid , Graphite ; 30 min, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; neutralized
1.2 Reagents: Hydrochloric acid Solvents: Water ; neutralized
Riferimento
- Solvent-free Acetylation ProcedureOrganic Preparations and Procedures International, 2021, 53(6), 590-594,
Metodo di produzione 18
Condizioni di reazione
Riferimento
- Terpenoid reactions in the presence of synthetic zeolite catalysts. 26. Acylation of (+)-2-pinene, (-)-2(10)-pinene and (+)-1-p-menthene by synthetic zeolite catalystsNihon Yukagakkaishi, 1997, 46(5), 583-587,
Metodo di produzione 19
Condizioni di reazione
1.1 Solvents: Acetic acid , Water ; 9.9 s, 5 MPa, 200 °C
Riferimento
- A highly selective, high-speed, and hydrolysis-free O-acylation in subcritical water in the absence of a catalystAngewandte Chemie, 2007, 46(33), 6284-6288,
Bicyclo[2.2.1]heptan-2-ol,1,7,7-trimethyl-, 2-acetate Raw materials
- Camphor
- DL-Camphene
- 1-acetyl-3-benzylimidazolium bromide
- 1,7,7-trimethylbicyclo2.2.1heptan-2-ol
- Bicyclo[2.2.1]heptan-2-ol,2,3,3-trimethyl-
Bicyclo[2.2.1]heptan-2-ol,1,7,7-trimethyl-, 2-acetate Preparation Products
Bicyclo[2.2.1]heptan-2-ol,1,7,7-trimethyl-, 2-acetate Letteratura correlata
-
Xinghao Tu,Yijun Liu,Yao Yanli,Li Wenxiu,Luo Ping,Liqing Du,Junjun He,Lu Jian-neng RSC Adv. 2022 12 26485
Categorie correlate
- Prodotti naturali e estratti Estratti di piante a base di piante Rhanterium epapposum
- Prodotti naturali e estratti Estratti di piante a base di piante Ferulago trachycarpa
- Solventi e chimici organici Composti organici Lipidi e molecole simili ai lipidi lipidi prenolici Biciclici monoterpenoidi
- Solventi e chimici organici Composti organici Lipidi e molecole simili ai lipidi lipidi prenolici Monoterpenei Biciclici monoterpenoidi
92618-89-8 (Bicyclo[2.2.1]heptan-2-ol,1,7,7-trimethyl-, 2-acetate) Prodotti correlati
- 76-50-6(Bornyl isovalerate)
- 77-54-3((+)-cedryl acetate)
- 89-48-5((±)-Menthyl Acetate)
- 2623-23-6(Menthyl acetate)
- 76-49-3(Bornyl acetate)
- 7779-73-9(Isobornyl isovalerate)
- 5726-19-2(2-Methylcyclohexyl Acetate)
- 2756-56-1(Isobornyl propanoate)
- 88-41-5(2-Tert-Butylcyclohexyl acetate)
- 125-12-2(isobornyl acetate)
Fornitori consigliati
Shanghai Xinsi New Materials Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Nantong Boya Environmental Protection Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Amadis Chemical Company Limited
Membro d'oro
CN Fornitore
Reagenti
